molecular formula C16H13FO3 B11852726 4H-1-Benzopyran-4-one, 6-fluoro-2,3-dihydro-2-(4-methoxyphenyl)- CAS No. 845-12-5

4H-1-Benzopyran-4-one, 6-fluoro-2,3-dihydro-2-(4-methoxyphenyl)-

Cat. No.: B11852726
CAS No.: 845-12-5
M. Wt: 272.27 g/mol
InChI Key: YAMGMTOTNANQRU-UHFFFAOYSA-N
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Description

6-Fluoro-2-(4-methoxyphenyl)chroman-4-one is a compound belonging to the chromanone family, which is a significant structural entity in medicinal chemistry. Chromanones are oxygen-containing heterocycles that serve as building blocks for various medicinal compounds due to their broad range of biological and pharmaceutical activities .

Preparation Methods

The synthesis of 6-fluoro-2-(4-methoxyphenyl)chroman-4-one involves several steps. One common method includes the reaction of 4-fluorothiophenol with crotonic acid in the presence of iodine as a catalyst. The reaction is carried out at room temperature for 12 hours, followed by the addition of a cold saturated sodium thiosulfate solution to quench the reaction . Industrial production methods often involve optimizing these conditions to improve yield and reduce costs.

Chemical Reactions Analysis

6-Fluoro-2-(4-methoxyphenyl)chroman-4-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-Fluoro-2-(4-methoxyphenyl)chroman-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing various derivatives with potential biological activities.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has shown promise in the development of new therapeutic agents for diseases such as cancer and infectious diseases.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6-fluoro-2-(4-methoxyphenyl)chroman-4-one involves its interaction with specific molecular targets. It can inhibit enzymes or bind to receptors, thereby modulating various biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

6-Fluoro-2-(4-methoxyphenyl)chroman-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include:

Properties

CAS No.

845-12-5

Molecular Formula

C16H13FO3

Molecular Weight

272.27 g/mol

IUPAC Name

6-fluoro-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H13FO3/c1-19-12-5-2-10(3-6-12)16-9-14(18)13-8-11(17)4-7-15(13)20-16/h2-8,16H,9H2,1H3

InChI Key

YAMGMTOTNANQRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=CC(=C3)F

Origin of Product

United States

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